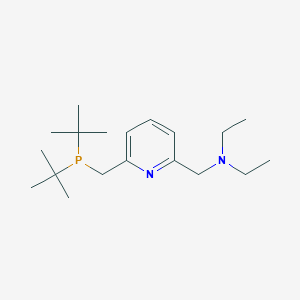

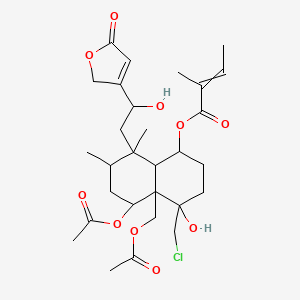

N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves the creation of novel structures with potential biological activity. In the first paper, the authors describe the synthesis of a new class of sigma receptor ligands, specifically focusing on a compound with the structure N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (3). This compound was derived from previously reported high-affinity sigma receptor ligands and exhibited a Ki of 0.34 nM, indicating a strong affinity for the sigma receptor. The synthesis process was aimed at achieving high efficacy and selectivity for the sigma receptor, with the added benefit of relative chemical simplicity and ease of synthesis .

Molecular Structure Analysis

The molecular structure of ligands and complexes plays a crucial role in their biological activity and interaction with other molecules. In the second paper, the authors synthesized new (pyrazolyl)-(phosphinoyl)pyridine ligands and their corresponding iron(II), cobalt(II), and nickel(II) complexes. The molecular structures of these complexes were confirmed by single-crystal X-ray crystallography, which revealed that they contained tridentate bound N,N,O ligands. Understanding the molecular structure is essential for predicting the reactivity and properties of these complexes .

Chemical Reactions Analysis

Chemical reactions involving the synthesized compounds and their interactions with other substances are of significant interest. The second paper also discusses the use of the synthesized nickel(II), cobalt(II), and iron(II) complexes as catalysts in ethylene oligomerization reactions. The nature of the solvent and co-catalyst used in these reactions significantly affected both the activities and the product compositions of the resultant catalysts, with C4 being the major product along with C6 and C8 oligomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are determined by their molecular structure and are critical for their function and application. In the third paper, the authors synthesized N-substituted N'-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas and evaluated their antimicrobial activity. The structures of these compounds were established using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and 31P NMR. The antimicrobial activity assays showed that most of these compounds exhibited moderate activity, highlighting the importance of understanding the physical and chemical properties in relation to their biological functions .

Applications De Recherche Scientifique

Catalytic Applications

Catalysis in Ethylene Oligomerization : A study by Kermagoret and Braunstein (2008) explored the synthesis of nickel complexes with ligands including 2-methyloxy(di-tert-butylphosphino)pyridine, a close relative of the queried compound. These complexes were used to catalyze the oligomerization of ethylene, demonstrating their potential in polymerization reactions (Kermagoret & Braunstein, 2008).

High cis-1,4 Selective Butadiene Polymerization : A 2015 study by Liu et al. synthesized mixed-ligand cobalt complexes using a compound structurally similar to N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine. These complexes were successfully applied in butadiene polymerization, achieving high cis-1,4 selectivity (Liu et al., 2015).

Photophysical Studies

- Study of Copper Iodide Complexes : Wei et al. (2014) conducted a study on copper iodide complexes using ligands like 2,6-bis((di-tert-butylphosphino)methyl)pyridine, similar to the queried compound. These complexes exhibited rich photoluminescent properties, opening avenues for applications in materials science and sensor technology (Wei et al., 2014).

Synthesis of Schiff Bases

- Anticonvulsant Agents : Pandey and Srivastava (2011) synthesized a series of Schiff bases of 3-aminomethyl pyridine, closely related to the queried compound. These bases were evaluated for anticonvulsant activity, highlighting potential applications in medicinal chemistry (Pandey & Srivastava, 2011).

Coordination Chemistry

- Pincer Ligands for Palladium Complexes : Fleckhaus et al. (2015) explored the use of unsymmetrical PCN pincer ligands (including those with di-tert-butylphosphino components) to generate palladium(II) complexes. These complexes have potential in various catalytic and coordination chemistry applications (Fleckhaus et al., 2015).

Safety and Hazards

“2,6-Bis(di-t-butylphosphinomethyl)pyridine” is classified as a flammable and irritant substance . It has hazard codes F and Xi, and its risk phrases are R14/15-36/37/38, indicating that it reacts violently with water and can cause irritation to the eyes, respiratory system, and skin . Safety measures include avoiding eye and skin contact and maintaining good ventilation conditions . In case of fire, appropriate fire-extinguishing methods should be used .

Mécanisme D'action

Target of Action

The compound, also known as 2-((Di-tert-butylphosphinomethyl)-6-diethylaminomethyl)pyridine, is a type of organometallic compound . It is primarily used as a ligand in various cross-coupling reactions . The primary targets of this compound are the metal catalysts used in these reactions, such as palladium or nickel .

Mode of Action

This compound acts as a ligand, binding to the metal catalyst in cross-coupling reactions . The phosphine groups in the compound coordinate with the metal, forming a complex that facilitates the coupling of two different organic groups . This interaction with its targets results in the formation of new carbon-carbon or carbon-heteroatom bonds .

Biochemical Pathways

It is involved in various types of cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings . These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials for electronics .

Pharmacokinetics

It’s worth noting that the compound’s solubility, stability, and reactivity can significantly impact its effectiveness in reactions .

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon or carbon-heteroatom bonds . This enables the synthesis of a wide range of complex organic molecules, contributing to advancements in fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors, including temperature, solvent, and the presence of other reagents . For example, the choice of solvent can impact the solubility and stability of the compound, thereby affecting its reactivity . Additionally, the compound must be stored under an inert atmosphere to prevent oxidation .

Propriétés

IUPAC Name |

N-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]-N-ethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N2P/c1-9-21(10-2)14-16-12-11-13-17(20-16)15-22(18(3,4)5)19(6,7)8/h11-13H,9-10,14-15H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBWGMDPQBSPGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692845 | |

| Record name | N-({6-[(Di-tert-butylphosphanyl)methyl]pyridin-2-yl}methyl)-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine | |

CAS RN |

863971-66-8 | |

| Record name | N-({6-[(Di-tert-butylphosphanyl)methyl]pyridin-2-yl}methyl)-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((Di-tert-butylphosphinomethyl)-6-diethylaminomethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the PNN ligand a valuable tool in organometallic chemistry and catalysis?

A: The PNN ligand, a tridentate ligand, exhibits a unique ability to stabilize coordinatively unsaturated metal complexes [, ]. This feature makes it particularly useful in designing catalysts for a range of reactions, including dehydrogenation, hydrogenation, and coupling reactions.

Q2: How does the PNN ligand contribute to the catalytic activity of ruthenium complexes in dehydrogenative coupling reactions?

A: The PNN ligand plays a crucial role in ruthenium-catalyzed dehydrogenative coupling reactions through a mechanism termed "metal-ligand cooperation" [, ]. This cooperation involves the PNN ligand actively participating in proton transfer steps by undergoing aromatization and dearomatization []. This facilitates key steps like substrate deprotonation and hydride transfer, ultimately enabling the formation of new bonds, such as in the synthesis of amides from alcohols and amines [, , ].

Q3: Can you elaborate on the selectivity of the PNN-ruthenium catalyst in synthesizing amides from alcohols and amines?

A: Computational studies using Density Functional Theory (DFT) have revealed that the PNN-ruthenium catalyst exhibits selectivity towards amide formation over esters or imines []. This selectivity arises from the preferential coupling of the aldehyde intermediate with the amine to form a hemiaminal, which is then dehydrogenated to the amide product []. The catalyst favors this pathway over alternative couplings with alcohols (leading to esters) or additional amines (leading to imines) [].

Q4: Has the PNN ligand been used in developing catalysts for other reactions beyond amide synthesis?

A: Yes, the versatility of the PNN ligand extends beyond amide synthesis. Research has demonstrated its utility in catalytic systems for synthesizing ethylene glycol from syngas []. In this process, the PNN-ruthenium complex efficiently catalyzes the hydrogenation of diethyl oxalate, a key step in producing ethylene glycol [].

Q5: Are there any computational studies that shed light on the mechanistic details of PNN-catalyzed reactions?

A: Absolutely. DFT calculations have been instrumental in understanding the mechanisms of PNN-catalyzed reactions [, ]. For instance, in the dehydrogenative coupling of alcohols and amines, DFT studies revealed the crucial role of metal-ligand cooperation, specifically highlighting the aromatization/dearomatization of the PNN ligand and the formation of an anagostic interaction between ruthenium and the substrate C-H bond [].

Q6: Beyond its applications in catalysis, has the PNN ligand been explored in other areas of chemistry?

A: Interestingly, the PNN ligand has shown potential in mediating boron-hydrogen (B-H) bond activation []. Studies have shown that dearomatized ruthenium pincer complexes incorporating the PNN ligand can activate B-H bonds in boranes, leading to the formation of new boryl-containing complexes []. This finding opens up possibilities for utilizing PNN-metal complexes in new catalytic transformations involving boron-containing compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)

![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)

![Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3030007.png)

![5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene](/img/structure/B3030019.png)